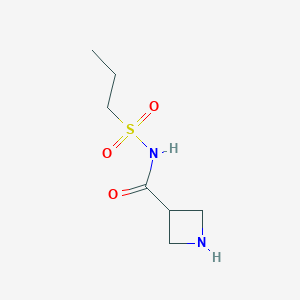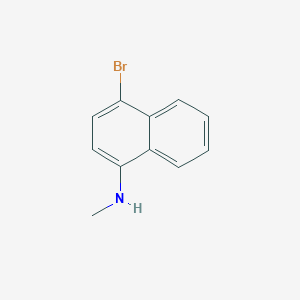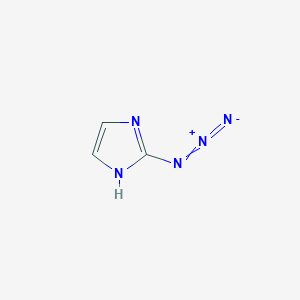![molecular formula C10H10N2O2 B12076943 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Métodos De Preparación
The synthesis of 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the use of o-phenylenediamine and cyclopropyl carboxylic acid.
Cyclization: The reaction involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group at the 6th position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the imidazole ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound lacks the cyclopropyl and hydroxyl groups, which may result in different biological activities.
2-(2-pyridyl)benzimidazole: This compound contains a pyridyl group instead of a cyclopropyl group, leading to variations in chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-cyclopropyl-5-hydroxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c13-7-3-4-8-9(5-7)12(6-1-2-6)10(14)11-8/h3-6,13H,1-2H2,(H,11,14) |
Clave InChI |
ZZSGTNCVCTURAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C3=C(C=CC(=C3)O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)





